molecular formula C12H12N2O B081982 4-Phenoxybenzene-1,2-diamine CAS No. 13940-96-0

4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982
CAS No.: 13940-96-0
M. Wt: 200.24 g/mol
InChI Key: FJVIHKKXPLPDSV-UHFFFAOYSA-N
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Description

4-Phenoxybenzene-1,2-diamine is an organic compound with the chemical formula C12H12N2O. It is characterized by the presence of two amine groups attached to a benzene ring, which is further substituted with a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenoxybenzene-1,2-diamine can be achieved through the coupling reaction of phenol and aniline. A common method involves reacting phenol with aniline in a suitable solvent under alkaline conditions. The product is then purified by heating and distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

4-Phenoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Cyclohexane-1,2-diamine
  • Ethane-1,2-diamine
  • 3,4-Diaminodiphenyl ether

Comparison: 4-Phenoxybenzene-1,2-diamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to act as a ligand and participate in various chemical reactions. Compared to similar compounds, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-phenoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVIHKKXPLPDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443044
Record name 4-phenoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13940-96-0
Record name 4-phenoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Acetamido-2-amino-4-phenoxybenzene is treated with hydrochloric acid in aqueous methanol to afford 1,2-diamino-4-phenoxybenzene which, in turn, is reacted with methoxycarbonyl isothiocyanate in accordance with the technique set forth in the third paragraph of Example XIV to afford 1,2-bis(3-methoxycarbonyl-2-thioureido)-4-phenoxybenzene.
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Synthesis routes and methods II

Procedure details

4.8 G. of 1-amino-2-nitro-4-phenoxybenzene is hydrogenated in 100 ml. methanol at 1 atmosphere pressure, in the presence of 1 g. of 5% palladized carbon, until the theoretical uptake of hydrogen has occurred. The catalyst is removed by filtration and the filtrate evaporated to give 1,2-diamino-4-phenoxybenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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